molecular formula C11H15NO3 B041194 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 143615-00-3

(2r,3s)-3-Phenylisoserine ethyl ester

Cat. No.: B041194
CAS No.: 143615-00-3
M. Wt: 209.24 g/mol
InChI Key: PIYPODQNLLWXJG-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r,3s)-3-Phenylisoserine ethyl ester is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of taxol, a prominent anticancer drug. The compound’s unique stereochemistry makes it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-3-Phenylisoserine ethyl ester typically involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This reduction can be achieved using microbial cultures or enzymatic processes, which offer high enantioselectivity and yield . The reaction conditions often include the use of specific microbial strains such as Hansenula polymorpha and Candida fabianii, which effectively reduce the keto group to the desired alcohol .

Industrial Production Methods

Industrial production of this compound involves large-scale microbial synthesis. The process is optimized to achieve high yields and enantiomeric excesses, making it suitable for pharmaceutical applications. The use of bioreactors and controlled fermentation conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include microbial cultures for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(2r,3s)-3-Phenylisoserine ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2r,3s)-3-Phenylisoserine ethyl ester involves its role as an intermediate in enzymatic reactions. The compound interacts with specific enzymes, facilitating the reduction or oxidation of functional groups. Its molecular targets include various enzymes involved in the synthesis of complex molecules, such as those in the taxol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r,3s)-3-Phenylisoserine ethyl ester is unique due to its specific stereochemistry, which makes it highly valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo selective reactions with high enantioselectivity sets it apart from other similar compounds .

Biological Activity

(2R,3S)-3-Phenylisoserine ethyl ester is a chiral amino acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a phenyl group attached to the isoserine backbone, contributes to its diverse interactions within biological systems. This article explores the biological activity of this compound, including its antioxidant properties, neuroprotective effects, and anticoagulant activity.

Chemical Structure and Properties

The compound is characterized by its specific stereochemistry, denoted as (2R,3S), which plays a crucial role in its biological interactions. The presence of the phenyl group enhances the compound's lipophilicity, potentially facilitating its ability to traverse biological membranes.

PropertyDescription
Chemical FormulaC12_{12}H15_{15}N1_{1}O2_{2}
Molecular Weight205.25 g/mol
Stereochemistry(2R,3S)

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects . It appears to modulate neurotransmitter systems and reduce neuroinflammation, which are vital mechanisms in protecting neuronal health. These effects make it a candidate for further research in neurodegenerative diseases .

Anticoagulant Activity

Evidence points to the potential anticoagulant activity of this compound. It may influence coagulation pathways, suggesting applications in therapies aimed at preventing thrombosis. This activity warrants further investigation to fully understand its mechanisms and therapeutic potential .

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various compounds, this compound demonstrated a notable ability to reduce lipid peroxidation in vitro. The compound was compared against standard antioxidants like ascorbic acid and showed comparable efficacy at certain concentrations .

Neuroprotection in Animal Models

A study involving animal models of neurodegeneration revealed that administration of this compound led to improved cognitive function and reduced markers of inflammation in the brain. These results suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Anticoagulant Mechanism Exploration

Research investigating the anticoagulant properties found that this compound inhibited platelet aggregation in vitro. This effect was attributed to its interaction with specific receptors involved in coagulation pathways .

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes highlighting the importance of stereochemistry and functional group transformations. It can be produced via enzymatic methods using lipases for high enantioselectivity .

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents like Paclitaxel and Docetaxel . Its diverse applications underscore its significance in medicinal chemistry.

Properties

IUPAC Name

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2r,3s)-3-Phenylisoserine ethyl ester
Reactant of Route 2
Reactant of Route 2
(2r,3s)-3-Phenylisoserine ethyl ester
Reactant of Route 3
Reactant of Route 3
(2r,3s)-3-Phenylisoserine ethyl ester
Reactant of Route 4
Reactant of Route 4
(2r,3s)-3-Phenylisoserine ethyl ester
Reactant of Route 5
(2r,3s)-3-Phenylisoserine ethyl ester
Reactant of Route 6
Reactant of Route 6
(2r,3s)-3-Phenylisoserine ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.